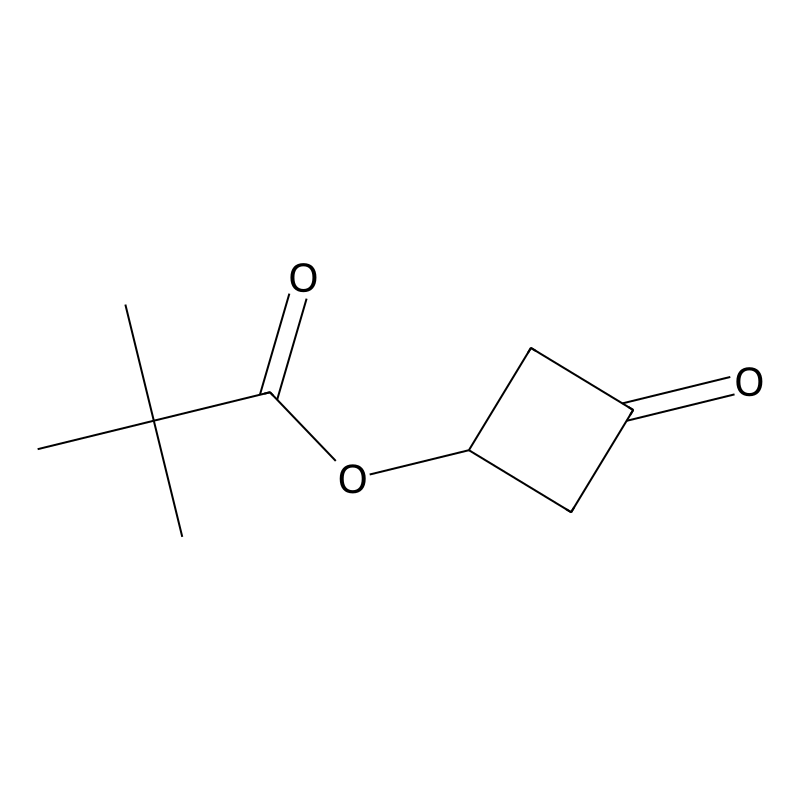3-Oxocyclobutyl pivalate
Catalog No.
S867487
CAS No.
1071194-23-4
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1071194-23-4
Product Name
3-Oxocyclobutyl pivalate
IUPAC Name
(3-oxocyclobutyl) 2,2-dimethylpropanoate
Molecular Formula
C9H14O3
Molecular Weight
170.21 g/mol
InChI
InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3
InChI Key
QPYSQIQZVJMPGH-UHFFFAOYSA-N
SMILES
CC(C)(C)C(=O)OC1CC(=O)C1
Canonical SMILES
CC(C)(C)C(=O)OC1CC(=O)C1
3-Oxocyclobutyl pivalate is an organic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. It features a cyclobutyl ring substituted with a keto group (3-oxo) and is esterified with pivalic acid. The structure of this compound includes a four-membered cyclobutane ring, which contributes to its unique properties and reactivity. Its chemical identity is further established by its CAS number, 1071194-23-4, and it is recognized in various chemical databases such as PubChem and Ambeed .
Typical of esters and ketones:
- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 3-oxocyclobutanol and pivalic acid.
- Reduction: It can be reduced using sodium tetrahydroborate in ethanol, resulting in the formation of alcohol derivatives.
- Acylation: The compound can also participate in nucleophilic acyl substitution reactions, where it reacts with nucleophiles such as amines to form amides.
The synthesis of 3-oxocyclobutyl pivalate can be achieved through various methods:
- Direct Esterification: This involves the reaction of pivalic acid with 3-oxocyclobutanol under acidic conditions.
- Reduction of Ketones: As noted, the reduction of 3-oxocyclobutyl 2,2-dimethylpropanoate using sodium tetrahydroborate in ethanol at low temperatures can yield this compound.
- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving pivaloyl chloride and cyclobutanol derivatives.
3-Oxocyclobutyl pivalate has potential applications in various fields:
- Pharmaceuticals: As a building block for drug synthesis due to its unique structural characteristics.
- Chemical Research: It serves as an intermediate in organic synthesis, particularly in developing new compounds with desired biological activities.
- Material Science: Its properties may be explored for use in polymer chemistry or as a plasticizer.
Similar compounds include:
- Pivalic Acid (2,2-Dimethylpropanoic Acid):
- Structure: Simple carboxylic acid.
- Unique Feature: Acts as a precursor for many esters.
- Cyclobutanol:
- Structure: Alcohol derivative of cyclobutane.
- Unique Feature: Provides different reactivity patterns compared to ketones.
- Cyclopentanone:
- Structure: Five-membered cyclic ketone.
- Unique Feature: Exhibits different ring strain and reactivity due to larger ring size.
- Pivaloyl Chloride:
- Structure: Acid chloride derivative of pivalic acid.
- Unique Feature: Highly reactive towards nucleophiles compared to esters.
Comparison TableCompound Structure Type Unique Features 3-Oxocyclobutyl Pivalate Ester/Ketone Cyclobutane ring with keto group Pivalic Acid Carboxylic Acid Precursor for various esters Cyclobutanol Alcohol Different reactivity compared to ketones Cyclopentanone Ketone Larger ring size affects strain and reactivity Pivaloyl Chloride Acid Chloride Highly reactive towards nucleophiles
| Compound | Structure Type | Unique Features |
|---|---|---|
| 3-Oxocyclobutyl Pivalate | Ester/Ketone | Cyclobutane ring with keto group |
| Pivalic Acid | Carboxylic Acid | Precursor for various esters |
| Cyclobutanol | Alcohol | Different reactivity compared to ketones |
| Cyclopentanone | Ketone | Larger ring size affects strain and reactivity |
| Pivaloyl Chloride | Acid Chloride | Highly reactive towards nucleophiles |
XLogP3
1
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








